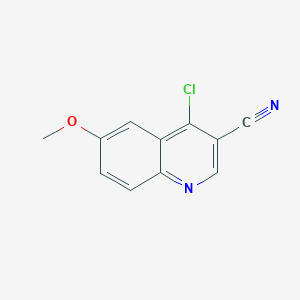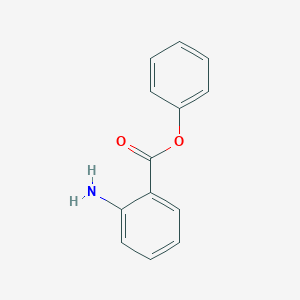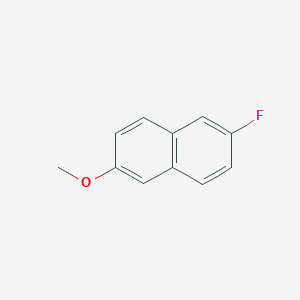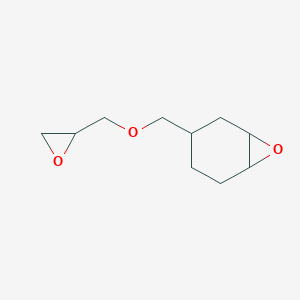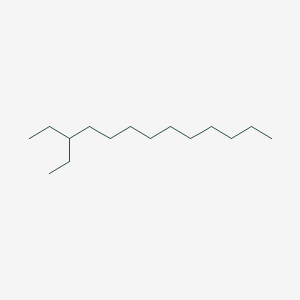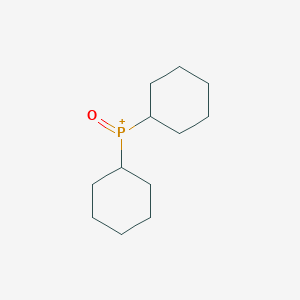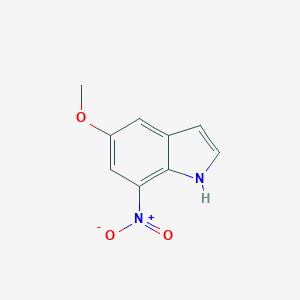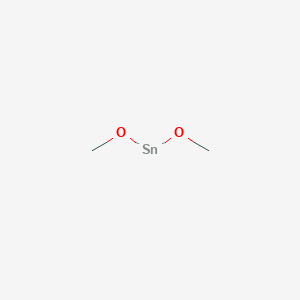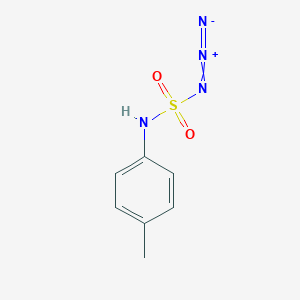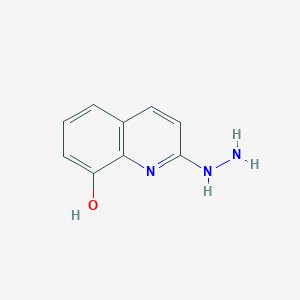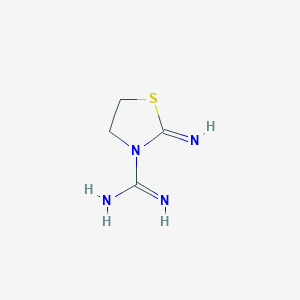
Dysprosium phosphide (DyP)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dysprosium phosphide (DyP) is a rare earth metal compound that has been gaining attention in the scientific community due to its unique properties and potential applications. DyP is a semiconductor material that exhibits excellent electrical and optical properties, making it suitable for various electronic and optoelectronic devices.
Mécanisme D'action
The mechanism of action of Dysprosium phosphide (DyP) is not well understood, but it is believed to be related to its unique electronic and optical properties. Dysprosium phosphide (DyP) is a semiconductor material that exhibits a bandgap in the visible range, which makes it suitable for various electronic and optoelectronic applications. Dysprosium phosphide (DyP) also exhibits excellent electrical conductivity, which is essential for its use as a semiconductor material.
Effets Biochimiques Et Physiologiques
There is limited research on the biochemical and physiological effects of Dysprosium phosphide (DyP). However, some studies have suggested that Dysprosium phosphide (DyP) may have potential applications in the field of biomedicine. For example, Dysprosium phosphide (DyP) has been shown to exhibit antibacterial properties, which could be useful in the development of antimicrobial agents.
Avantages Et Limitations Des Expériences En Laboratoire
Dysprosium phosphide (DyP) has several advantages for lab experiments, including its high purity, stability, and reproducibility. However, Dysprosium phosphide (DyP) also has some limitations, including its high cost and limited availability. Additionally, Dysprosium phosphide (DyP) is a toxic material that requires special handling and disposal procedures.
Orientations Futures
There are several future directions for research on Dysprosium phosphide (DyP). One area of research is the development of new synthesis methods for Dysprosium phosphide (DyP) that are more efficient and cost-effective. Another area of research is the exploration of new applications for Dysprosium phosphide (DyP) in the fields of biomedicine and energy storage. Additionally, research on the toxicity and environmental impact of Dysprosium phosphide (DyP) is needed to ensure its safe use and disposal.
In conclusion, Dysprosium phosphide (DyP) is a rare earth metal compound that exhibits unique properties and potential applications in various fields. While there is still much to learn about Dysprosium phosphide (DyP), the research conducted so far suggests that it could be a valuable material for the development of electronic, optoelectronic, and catalytic devices. Further research is needed to fully understand the mechanism of action of Dysprosium phosphide (DyP) and to explore its potential applications in biomedicine and energy storage.
Méthodes De Synthèse
Dysprosium phosphide (DyP) can be synthesized through various methods, including chemical vapor deposition, solid-state reaction, and sol-gel process. Among these methods, chemical vapor deposition is the most widely used technique for synthesizing Dysprosium phosphide (DyP). In this method, a mixture of dysprosium chloride and hydrogen gas is heated to a high temperature, which results in the formation of Dysprosium phosphide (DyP).
Applications De Recherche Scientifique
Dysprosium phosphide (DyP) has been extensively studied for its potential applications in various fields, including electronics, optoelectronics, and catalysis. In the field of electronics, Dysprosium phosphide (DyP) has been used as a high-performance semiconductor material for the fabrication of field-effect transistors and other electronic devices. In the field of optoelectronics, Dysprosium phosphide (DyP) has been used as a luminescent material for the fabrication of light-emitting diodes and other optoelectronic devices. In the field of catalysis, Dysprosium phosphide (DyP) has been used as a catalyst for various chemical reactions, including hydrogenation, dehydrogenation, and oxidation.
Propriétés
Numéro CAS |
12019-91-9 |
|---|---|
Nom du produit |
Dysprosium phosphide (DyP) |
Formule moléculaire |
DyP |
Poids moléculaire |
193.47 g/mol |
Nom IUPAC |
phosphanylidynedysprosium |
InChI |
InChI=1S/Dy.P |
Clé InChI |
NAUXLTDHJZDBHT-UHFFFAOYSA-N |
SMILES |
P#[Dy] |
SMILES canonique |
P#[Dy] |
Autres numéros CAS |
12019-91-9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



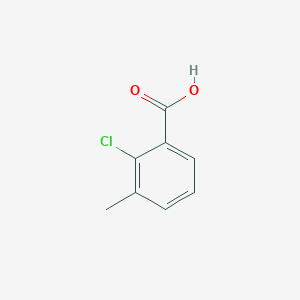
![11-methyl-11H-benzo[a]carbazole](/img/structure/B84985.png)
